molecular formula C12H11N7OS2 B2449207 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide CAS No. 442647-74-7

2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B2449207
CAS No.: 442647-74-7
M. Wt: 333.39
InChI Key: WFMOOIWRRQFXLL-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C12H11N7OS2 and its molecular weight is 333.39. The purity is usually 95%.
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Properties

IUPAC Name

2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N7OS2/c13-19-10(8-2-1-3-14-6-8)17-18-12(19)22-7-9(20)16-11-15-4-5-21-11/h1-6H,7,13H2,(H,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFMOOIWRRQFXLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(N2N)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N7OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is a member of the triazole family, which are known for their diverse biological activities. This article explores its biological activity, focusing on its antifungal, antibacterial, and anticancer properties, as well as its mechanism of action.

Chemical Structure and Properties

The compound is characterized by a triazole ring fused with a thiazole moiety and an amino group. Its structural complexity contributes to its biological efficacy.

Property Value
IUPAC Name This compound
Molecular Formula C11H11N5OS
Molecular Weight 273.30 g/mol
CAS Number Not available

Antifungal Activity

Research indicates that compounds within the triazole class exhibit significant antifungal properties. The mechanism typically involves the inhibition of ergosterol synthesis, crucial for fungal cell membrane integrity.

Case Studies

  • A study evaluated various triazole derivatives against Candida albicans and found that certain derivatives showed minimum inhibitory concentrations (MIC) lower than 25 µg/mL, indicating potent antifungal activity compared to fluconazole .
  • In another investigation focused on pyridine-sulfonamide derivatives, compounds similar to the target compound demonstrated superior antifungal effects against Rhodotorula mucilaginosa and Candida tropicalis, with MIC values around 25 µg/mL .

Antibacterial Activity

Triazoles also show promising antibacterial effects. The interaction with bacterial enzymes disrupts normal metabolic functions.

Research Findings

A comparative analysis of various triazole derivatives revealed that some exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) suggested that modifications to the triazole ring could enhance antibacterial potency .

Anticancer Properties

The anticancer potential of this compound has been highlighted in several studies. The triazole ring's ability to induce apoptosis in cancer cells is a focal point of research.

Detailed Findings

  • In vitro studies on HepG2 liver cancer cells demonstrated that certain derivatives of triazoles exhibited IC50 values as low as 6.2 μM, indicating effective cell growth inhibition .
  • Another study indicated that compounds with electron-donating groups at specific positions on the aryl ring significantly enhanced anti-proliferative activity against various cancer cell lines .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Ergosterol Synthesis: This is crucial for antifungal activity.
  • Disruption of Bacterial Metabolism: By inhibiting key enzymes.
  • Induction of Apoptosis in Cancer Cells: Through modulation of signaling pathways involved in cell survival.

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Specifically, compounds containing the triazole ring exhibit significant activity against a range of pathogens:

  • Antibacterial Properties : Research indicates that triazole derivatives can effectively inhibit both Gram-positive and Gram-negative bacteria. For example, derivatives with thiazole moieties have shown enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : The compound's structure suggests potential antifungal properties, as many triazoles are known to disrupt fungal cell membrane synthesis. Studies have highlighted the effectiveness of related triazole compounds against Candida albicans and Aspergillus fumigatus .

Anticancer Properties

Recent investigations into the anticancer potential of triazole derivatives have yielded promising results. The compound is hypothesized to induce apoptosis in cancer cells through various mechanisms:

  • Mechanism of Action : Triazoles may inhibit specific enzymes involved in cancer cell proliferation and survival. For instance, certain derivatives have been shown to act as inhibitors of histone deacetylases (HDACs), leading to reactivation of tumor suppressor genes .
  • Case Studies : In vitro studies have demonstrated that similar compounds exhibit cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The presence of the pyridine and thiazole groups may enhance these effects by increasing solubility and bioavailability .

Fungicides

The structural attributes of 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide make it a candidate for development as a fungicide:

  • Efficacy Against Plant Pathogens : Triazole-based fungicides are widely used in agriculture due to their ability to inhibit sterol biosynthesis in fungi. This compound may provide a novel approach to managing diseases caused by phytopathogenic fungi .

Herbicides

The compound's potential as a herbicide is also noteworthy:

  • Mechanism : By targeting specific metabolic pathways in plants, triazoles can disrupt growth processes, making them effective herbicides. Research into similar compounds has shown promising results against common weeds .

Summary of Findings

The applications of this compound span across multiple domains:

ApplicationSpecific UseEfficacy Evidence
AntibacterialInhibition of pathogensEffective against S. aureus, E. coli
AntifungalTreatment of fungal infectionsActive against C. albicans, A. fumigatus
AnticancerInduction of apoptosisCytotoxicity observed in cancer cell lines
FungicideControl of plant diseasesInhibits growth of phytopathogenic fungi
HerbicideWeed managementDisruption of metabolic pathways in plants

Q & A

Q. What are the recommended synthetic routes and purification methods for 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide?

  • Methodology : The compound is synthesized via multi-step reactions:

Thiol intermediate formation : React isonicotinohydrazide with iso-thiocyanatobenzene in ethanol under reflux, followed by NaOH/HCl treatment to yield 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol .

Alkylation : React the thiol intermediate with 2-chloroacetonitrile in NaOH/DMF to form the acetamide derivative.

  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodology :
  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify proton environments (e.g., pyridinyl protons at δ 8.5–9.0 ppm, thiazole protons at δ 7.2–7.5 ppm) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 387.3) .
  • X-ray crystallography : Resolve crystal packing and bond angles using SHELX software for high-purity samples .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s antimicrobial activity while minimizing false positives?

  • Methodology :
  • In vitro assays : Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1% v/v).
  • Cytotoxicity screening : Test against mammalian cell lines (e.g., HEK-293) via MTT assay to rule out non-specific toxicity .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

  • Methodology :
  • Substituent variation : Synthesize analogs with modified pyridinyl (e.g., 4-pyridinyl vs. 3-pyridinyl) or thiazole groups (e.g., methyl vs. chloro substituents).
  • Biological profiling : Compare IC50_{50} values in enzyme inhibition assays (e.g., COX-2 or EGFR kinases) to identify critical functional groups. Use molecular docking (AutoDock Vina) to correlate activity with binding affinities .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodology :
  • Reproducibility checks : Replicate assays under standardized conditions (pH, temperature, cell passage number).
  • Purity validation : Re-purify the compound via HPLC (C18 column, acetonitrile/water gradient) to ≥98% purity.
  • Meta-analysis : Compare datasets across studies, accounting for variables like solvent choice (DMSO vs. ethanol) or bacterial strain variability .

Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets?

  • Methodology :
  • Molecular docking : Use Schrödinger Suite or GROMACS to model binding to targets (e.g., bacterial dihydrofolate reductase). Validate with MD simulations (100 ns) to assess stability.
  • QSAR modeling : Train models (e.g., Random Forest) on datasets of triazole derivatives to predict logP, polar surface area, and bioactivity .

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